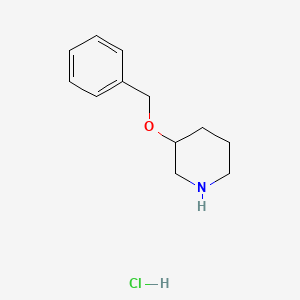

3-(Benzyloxy)piperidine hydrochloride

Descripción general

Descripción

3-(Benzyloxy)piperidine hydrochloride is an organic compound with the chemical formula C₁₂H₁₈ClNO. It appears as a white solid that is insoluble in water but soluble in organic solvents such as chloroform and methanol . This compound is primarily used as a pharmaceutical intermediate in the synthesis of bioactive molecules, including certain anti-cancer drugs and antidepressants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-(Benzyloxy)piperidine hydrochloride typically involves the reaction of 3-(Benzyloxy)piperidine with hydrochloric acid to form the hydrochloride salt . The synthetic route can be summarized as follows:

Starting Material: 3-(Benzyloxy)piperidine.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is generally carried out under controlled conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Benzyloxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the piperidine ring or the benzyloxy group.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted piperidine derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-(Benzyloxy)piperidine hydrochloride is primarily recognized for its role in synthesizing pharmaceuticals, particularly those targeting neurological disorders. The compound's ability to modulate neurotransmitter activity makes it a valuable candidate in drug design.

- Mechanism of Action : The compound may influence various neurotransmitter systems, which is crucial for developing medications aimed at treating conditions such as depression, anxiety, and schizophrenia .

- Case Study : Research has indicated that derivatives of benzyloxy piperidines exhibit antagonistic properties at dopamine receptors, suggesting potential applications in treating psychotic disorders. For instance, modifications to the benzyloxy group can enhance receptor binding affinity and selectivity .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its versatility allows chemists to create a wide range of derivatives.

- Synthesis Pathways : The compound can undergo various transformations, including oxidation and substitution reactions, leading to different derivatives that may have unique biological activities.

- Data Table: Common Derivatives and Their Properties

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 3-Benzylpiperidine | Benzyl group attached to piperidine | Lacks the benzyloxy group |

| 3-Phenylpiperidine | Phenyl group attached to piperidine | Different substituent leading to varied activity |

| 3-Methylpiperidine | Methyl group attached instead of benzyl | Simpler structure with different properties |

| 3-Ethylpiperidine | Ethyl group replacing methyl | Variation in alkyl chain length |

Biological Research

The compound is also utilized in biological research to study its effects on cellular processes. This research can lead to breakthroughs in understanding disease mechanisms and drug interactions.

- Enzyme Inhibition Studies : this compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to other piperidine derivatives suggests it may interact with specific active sites on enzymes, providing insights into enzyme kinetics and interactions within biological systems .

- Case Study : A study focusing on benzyloxy piperidines demonstrated their capacity to inhibit certain enzymes involved in metabolic pathways, highlighting their potential as therapeutic agents .

Material Science

In material science, this compound finds applications in developing novel polymers and coatings. Its incorporation can enhance material properties such as durability and resistance to environmental factors.

- Polymer Development : Researchers are exploring the use of this compound in creating advanced materials with tailored properties for specific applications, including coatings that resist wear and corrosion .

Analytical Chemistry

The compound is employed as a standard reference material in analytical methods, ensuring accuracy and reliability in chemical analysis and testing.

Mecanismo De Acción

The mechanism of action of 3-(Benzyloxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the bioactive molecules synthesized from this compound.

Comparación Con Compuestos Similares

Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

Benzyloxy-substituted Piperidines: Compounds with similar structures but different substituents on the piperidine ring.

Pyridines and Dihydropyridines: Nitrogen-containing heterocycles with varying degrees of saturation and substitution patterns.

Uniqueness: 3-(Benzyloxy)piperidine hydrochloride is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific synthetic and pharmaceutical applications.

Actividad Biológica

3-(Benzyloxy)piperidine hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural features that include a piperidine ring and a benzyloxy group. These structural elements suggest various biological activities, including interactions with neurotransmitter systems and potential therapeutic applications. This article reviews the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈ClN O

- CAS Number : 1185304-22-6

The presence of the piperidine ring is notable for its role in pharmacological activity, often serving as a scaffold for various drug designs. The benzyloxy group enhances lipophilicity, which may improve the compound's absorption and distribution in biological systems.

Antifungal Activity

Research indicates that piperidine derivatives can exhibit significant antifungal properties. A study highlighted that compounds containing piperidine structures demonstrated improved fungicidal activities against various plant pathogens, suggesting that this compound could have similar effects .

| Compound | Pathogen | EC50 (μg/mL) |

|---|---|---|

| 3b | Pythium aphanidermatum | 1.6 |

| 3b | Rhizoctonia solani | 9.6 |

| 3b | Valsa mali | 2.3 |

The above table summarizes the effective concentrations (EC50) of related compounds against specific pathogens, indicating the potential efficacy of piperidine derivatives in agricultural applications.

Neuroprotective Effects

Studies on related compounds have shown neuroprotective properties through mechanisms such as acetylcholinesterase (AChE) inhibition. For example, hybrid molecules designed with piperidine scaffolds exhibited promising results in protecting against oxidative stress and improving cognitive function in vitro .

| Compound | AChE Inhibition IC50 (μM) | Selectivity Index |

|---|---|---|

| 3c | 11.7 | 47.34 |

| 3d | Not specified | Not specified |

This table illustrates the inhibitory effects on AChE, which is crucial for neurotransmission and memory processes.

Case Studies

- Neurodegenerative Disease Models : In vitro studies using SH-SY5Y neuronal cells showed that certain benzyloxypiperidine derivatives could penetrate the blood-brain barrier and exert protective effects against oxidative damage induced by hydrogen peroxide . These findings suggest potential applications in treating Alzheimer's disease.

- Anticancer Activity : Benzoylpiperidine derivatives have been investigated for their antiproliferative effects on cancer cell lines. One study reported IC50 values ranging from 19.9 to 75.3 μM against breast and ovarian cancer cells, indicating that structural modifications could enhance their therapeutic potential .

Propiedades

IUPAC Name |

3-phenylmethoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNCCBWLSWYFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.